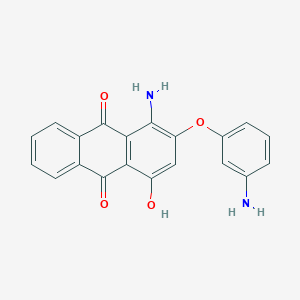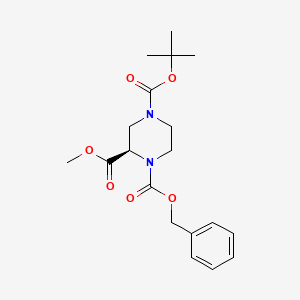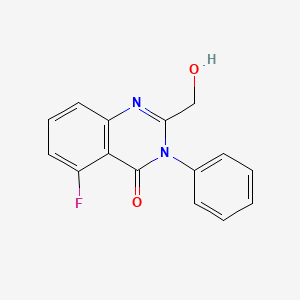
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The addition of a fluorine atom and a hydroxymethyl group to the quinazolinone structure enhances its chemical reactivity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-aminobenzamide.
Cyclization: The 2-aminobenzamide undergoes cyclization with benzaldehyde to form 2-phenylquinazolin-4(3H)-one.
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group using formaldehyde under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the quinazolinone core, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 5-Fluoro-2-(carboxymethyl)-3-phenylquinazolin-4(3H)-one.
Reduction: 5-Fluoro-2-(hydroxymethyl)-3-phenyl-1,2,3,4-tetrahydroquinazolin-4-one.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine:
Anti-Cancer: Due to its structural similarity to other anti-cancer quinazolinones, it is being investigated for its potential to inhibit cancer cell growth.
Anti-Inflammatory: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Industry:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
- 5-Fluoro-2-hydroxymethylphenylboronic acid
- 5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid
Comparison:
- Uniqueness: The presence of the quinazolinone core in 5-Fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4(3H)-one distinguishes it from other similar compounds. This core structure is crucial for its biological activity and potential therapeutic applications.
- Chemical Properties: The addition of the fluorine atom and hydroxymethyl group enhances its reactivity compared to other quinazolinones.
特性
分子式 |
C15H11FN2O2 |
|---|---|
分子量 |
270.26 g/mol |
IUPAC名 |
5-fluoro-2-(hydroxymethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O2/c16-11-7-4-8-12-14(11)15(20)18(13(9-19)17-12)10-5-2-1-3-6-10/h1-8,19H,9H2 |
InChIキー |
BKVJJWWCXMLICU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=CC=C3)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


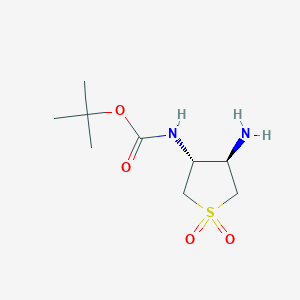
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
![2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide](/img/structure/B13133764.png)
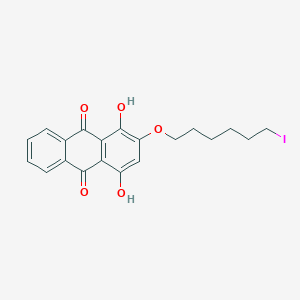
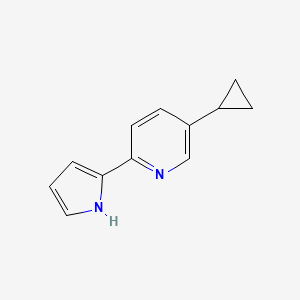
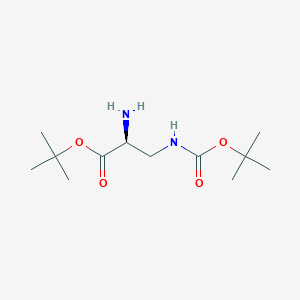
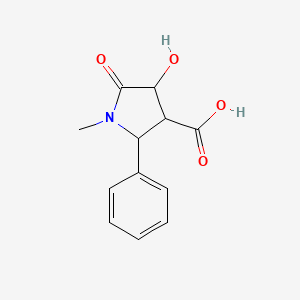
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B13133808.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)
![2,6-Bis[(4-ethylphenyl)sulfanyl]-1,4,5,8-tetrahydroxyanthracene-9,10-dione](/img/structure/B13133831.png)
